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Executive Summary

Beta-ionone (3-lonone; CAS 79-77-6) is a cyclic terpenoid (C13H200) and a primary cleavage
product of B-carotene.[1] While historically categorized as a fragrance ingredient due to its
characteristic violet and woody olfactory profile, modern research has repositioned it as a
potent bioactive pharmacophore. This guide dissects its physicochemical stability,
spectroscopic fingerprint, and molecular mechanism of action—specifically its ligand-gated
activation of the ectopic olfactory receptor OR51E2 in oncogenic signaling.

Molecular Architecture & Structural Dynamics
Structural Configuration

Beta-ionone is characterized by a trimethylcyclohexenyl ring conjugated to an enone side
chain. This conjugation is the critical determinant of its UV absorption and chemical reactivity.

o Conjugation System: The

-unsaturated ketone moiety extends conjugation into the cyclohexene ring. This electronic
delocalization imparts greater thermodynamic stability compared to its isomer,

-ionone, where the double bond is endocyclic but non-conjugated.
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 Chirality: Unlike

-ionone,

-ionone is achiral due to the symmetry of the ring double bond position relative to the side
chain, simplifying purification and standardization in pharmaceutical applications.

hvsicochemical Data S

Experimental Condition /

Property Value

Note
Molecular Formula C13H200 -
Molecular Weight 192.30 g/mol -

o Oxidizes to yellow/brown upon

Appearance Pale yellow to colorless liquid )

air exposure
Boiling Point 267.1°C @ 760 mmHg
Melting Point -35°C -
Density 0.945 g/lcm?3 @ 20°C

Refractive Index ( High polarizability due to

1.520 . .
) conjugation
Vapor Pressure 0.0094 hPa @ 20°C (Low volatility)
LogP (Octanol/Water) 40+0.2 Highly Lipophilic
N Practically insoluble; requires
Water Solubility ~169 mg/L
surfactant/co-solvent
Flash Point >113°C Closed Cup

Spectroscopic Characterization (Fingerprinting)

Reliable identification requires a multi-modal approach. The following spectral peaks are
diagnostic for

-ionone purity assessment.
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Mass Spectrometry (GC-MS)

e Molecular lon (

): m/z 192 (Strong intensity due to conjugated stability).

e Base Peak: m/z 177. Formed by the loss of a methyl group (

), typically from the gem-dimethyl group on the ring, followed by ring expansion/stabilization.

o Characteristic Fragment: m/z 43 (Acetyl group,

), confirming the methyl ketone side chain.

Nuclear Magnetic Resonance (NMR)
e HNMR (500 MHz, CDCI

):

[e]

1.07 (s, 6H): Gem-dimethyl group.

[e]

1.77 (s, 3H): Methyl group on the ring double bond.

[e]

2.29 (s, 3H): Methyl ketone group.

[e]

6.11 (d,

Hz, 1H): Vinyl proton
to carbonyl (trans).

o 7.27 (d,

Hz, 1H): Vinyl proton
to carbonyl (trans).

o Note: The large coupling constant (

Hz) confirms the trans (E) configuration of the side chain double bond.

UV-Vis Spectroscopy
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e 1296 nm (in Ethanol).

¢ Mechanism:

transition of the extended conjugated system. This is a red-shift compared to

-ionone (~228 nm), serving as a rapid purity check against isomeric contamination.

Stability & Reactivity Profile
Oxidative Degradation

Beta-ionone is sensitive to autoxidation, particularly at the electron-rich endocyclic double
bond and the conjugated side chain.

e Primary Degradants:
o 5,6-Epoxy-
-ionone: Formed via electrophilic attack of oxygen species on the ring double bond.

o Dihydroactinidiolide: A lactone formed via extensive oxidative cleavage and
rearrangement.

e Prevention: Storage under inert gas (Argon/Nitrogen) at 4°C is mandatory for analytical
standards. Tocopherol (Vitamin E) is often added as a stabilizer in non-analytical grades.

Chemical Isomerization

Under acidic conditions or UV irradiation,

-lonone can photo-isomerize to the retro-

-lonone or deconjugate to

-ionone, though

-ionone is thermodynamically the most stable isomer.

Biological Interface: The OR51E2 Pathway[4]

Recent oncology research identifies
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-ionone as a specific agonist for the Olfactory Receptor 51E2 (OR51E?2), also known as the
Prostate-Specific G-Protein Coupled Receptor (PSGR).

Mechanism of Action

Unlike general cytotoxicity,
-ionone exerts a receptor-mediated effect in prostate cancer cells (e.g., LNCaP).
e Binding:

-lonone binds to the transmembrane OR51E2.

e Transduction: Activates the

subunit of the G-protein complex.
» Signaling: Triggers PI3K
and ARF1 (ADP-ribosylation factor 1) translocation to the Golgi.

o Effector: Phosphorylation of MAPK/ERK (Extracellular Signal-Regulated Kinase).

o Outcome: Paradoxical cell cycle arrest (G1 phase) and apoptosis in varying contexts (dose-
dependent).
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Figure 1: Signal transduction pathway of Beta-lonone mediated tumor suppression via
OR51EZ2.
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Experimental Protocols
Protocol: Quantitative Analysis via HS-SPME-GC-MS

Rationale: Due to its semi-volatility and hydrophobicity, Headspace Solid-Phase
Microextraction (HS-SPME) is superior to liquid extraction, minimizing solvent waste and
preventing artifact formation during heating.

Materials:

» Fiber: 50/30 pm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) — covers

wide polarity range.
 Internal Standard:
-lonone-d3 or 2-Octanol.
Step-by-Step Workflow:
e Sample Prep:
o Dispense 5 mL of aqueous sample (or diluted emulsion) into a 20 mL headspace vial.
o Add 1.5 g NaCl (salting out effect increases volatility).
o Add 10 pL Internal Standard (50 ppm).
o Seal with magnetic screw cap (PTFE/Silicone septum).
o Extraction (Automated):
o Incubation: 10 min @ 60°C (equilibrium).
o Extraction: Expose fiber for 30 min @ 60°C with agitation (250 rpm).
e GC-MS Analysis:

o Desorption: 3 min @ 250°C (splitless mode).
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o Column: HP-5ms (30m x 0.25mm x 0.25um).
o Carrier Gas: Helium @ 1.0 mL/min.
o Oven Program:
= 40°C hold for 2 min.
» Ramp 5°C/min to 150°C.
= Ramp 20°C/min to 250°C (hold 5 min).
o Detection: SIM Mode (Selected lon Monitoring).
» Target lons: m/z 177, 192.

» Qualifier lons: m/z 43, 159.

Sample + NaCl HS-SPME Extraction Injector Port T GC Column
(Salting Out) (60°C, 30 min) (250°C) L (HP-5ms)

Click to download full resolution via product page

MS Detector
(SIM Mode: 177, 192)

Quantification
vs Int. Std.

Figure 2: Optimized HS-SPME-GC-MS workflow for trace quantification of Beta-lonone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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